![molecular formula C7H6BrN3 B180037 3-Brom-1-methyl-1H-pyrazolo[3,4-b]pyridin CAS No. 116855-03-9](/img/structure/B180037.png)
3-Brom-1-methyl-1H-pyrazolo[3,4-b]pyridin
Übersicht
Beschreibung
3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring makes this compound unique. Pyrazolopyridines have gained significant attention in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Wissenschaftliche Forschungsanwendungen
Biological Applications
1. Anticancer Activity
Research has demonstrated that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant anticancer properties. For instance, derivatives of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine have shown potent inhibitory effects against various cancer cell lines, including HeLa and MCF7. These compounds can induce cell cycle arrest and apoptosis in cancer cells by targeting specific enzymes such as cyclin-dependent kinases (CDK2 and CDK9) .
2. Enzyme Inhibition
This compound has been identified as an inhibitor of tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation. Inhibition of TRKs is particularly relevant in cancer therapy as their overactivation is linked to tumor growth .
3. Antimicrobial Properties
In addition to anticancer effects, derivatives of this compound have also been evaluated for antimicrobial activity. Some studies indicate that they possess significant efficacy against various bacterial strains, making them potential candidates for developing new antimicrobial agents .
Industrial Applications
Beyond its biological applications, 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. This utility extends to materials science where it is used in developing new materials with tailored properties .
Case Studies
Case Study 1: Anticancer Evaluation
A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. Compounds showed varying degrees of efficacy, with some achieving nanomolar inhibitory concentrations against CDK2 and CDK9. The most promising candidates were further analyzed for their mechanisms of action and safety profiles .
Case Study 2: TRK Inhibition
In a study focused on TRK inhibition, several derivatives were developed based on the pyrazolo[3,4-b]pyridine scaffold. These compounds demonstrated potent inhibition of TRKA with implications for treating cancers associated with TRK overexpression. The structure-activity relationship (SAR) was extensively studied to optimize efficacy .
Wirkmechanismus
Target of Action
Pyrazolo[3,4-b]pyridines, the class of compounds to which it belongs, have been associated with a wide range of biological activities .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Result of Action
Related compounds have shown inhibitory activity in various biological assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and bromination steps . The reaction conditions often include refluxing the mixture in a suitable solvent such as 1,4-dioxane, followed by the addition of phosphorus oxychloride to facilitate cyclization . The final bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolopyridines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include N-oxides or dehalogenated pyrazolopyridines.
Vergleich Mit ähnlichen Verbindungen
3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives:
3-bromo-1H-pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
1H-pyrrolo[2,3-b]pyridine: Another fused ring system with a pyrrole ring instead of a pyrazole ring.
1H-pyrazolo[3,4-c]pyridine: A different isomer with the pyrazole ring fused at different positions on the pyridine ring.
The uniqueness of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Biologische Aktivität
3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C_7H_7BrN_2 and a molecular weight of approximately 212.05 g/mol. Its structure features a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring, contributing to its unique reactivity and biological properties.
Research indicates that 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine acts primarily as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and their inhibition can significantly affect pharmacokinetics and drug interactions. The selectivity of this compound towards specific isoforms of cytochrome P450 suggests lower potential for adverse effects compared to non-selective inhibitors.
Anticancer Properties
Preliminary studies have shown that 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine exhibits anti-cancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including A172, U87MG, A375, A2058, and Panc0504. The compound's effectiveness was highlighted by its IC50 values in the nanomolar range for specific targets like TBK1 (TANK-binding kinase 1), indicating strong potential for cancer therapy .
Anti-inflammatory Effects
The compound has also been recognized for its anti-inflammatory properties. It has shown significant inhibition in various assays against inflammatory markers and pathways. For instance, molecular hybrids incorporating pyrazolo[3,4-b]pyridine structures have demonstrated equipotent activity against pathogens like Klebsiella pneumoniae and Staphylococcus aureus, with notable minimum inhibitory concentration (MIC) values .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications at specific positions on the pyrazolo ring can enhance biological activity. For example, substituents such as methyl or bromo groups at different positions have been correlated with increased inhibitory potency against various biological targets. A summary table of related compounds with their similarity indices and key features is presented below:
Compound Name | Similarity Index | Key Features |
---|---|---|
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | 0.83 | Variation at the position of bromine |
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine | 0.73 | Contains a pyrimidine instead of pyridine |
5-Bromo-1H-pyrazolo[3,4-b]pyridine | 0.71 | Different substitution pattern on the pyrazole ring |
3-Bromo-1H-pyrazolo[4,3-c]pyridine | 0.71 | Structural rearrangement leading to different properties |
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine | 0.83 | Amino substitution providing different reactivity |
Case Studies and Research Findings
Recent studies have identified several derivatives of pyrazolo[3,4-b]pyridine that exhibit promising biological activities:
- TBK1 Inhibition : Derivatives such as compound 15y showed potent TBK1 inhibition with an IC50 value of 0.2 nM and displayed effective inhibition of downstream IFN signaling in immune cells .
- Antituberculotic Activity : Research demonstrated that certain substituted derivatives exhibited significant antitubercular activity against Mycobacterium tuberculosis, indicating their potential as lead compounds for tuberculosis treatment .
Eigenschaften
IUPAC Name |
3-bromo-1-methylpyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDWIHGOGVWCCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299004 | |
Record name | 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116855-03-9 | |
Record name | 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.